molecular formula C10H11ClO2 B3116465 3,5-Dimethyl-4-methoxybenzoyl chloride CAS No. 21668-34-8

3,5-Dimethyl-4-methoxybenzoyl chloride

Cat. No. B3116465
CAS RN: 21668-34-8
M. Wt: 198.64 g/mol
InChI Key: NVSLDNSTGOKOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-methoxybenzoyl chloride is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 .


Synthesis Analysis

The synthesis of 3,5-Dimethyl-4-methoxybenzoyl chloride involves certain reactions. For instance, it can be synthesized from 3,5-dimethyl-4-methoxy-benzoic acid using thionyl chloride at room temperature . Another method involves the use of oxalyl chloride and N,N-dimethyl-formamide in dichloromethane .


Molecular Structure Analysis

The InChI code for 3,5-Dimethyl-4-methoxybenzoyl chloride is 1S/C10H11ClO2/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3 . This indicates the presence of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms in the molecule.


Chemical Reactions Analysis

3,5-Dimethyl-4-methoxybenzoyl chloride can undergo various chemical reactions. For example, it can react with 4,4-dimethyl-2-pentyne in the presence of AlCl3 via a 1,2-methyl shift .

Scientific Research Applications

Electrosynthesis Applications

A study by Batanero et al. (2002) demonstrates the use of related methoxybenzyl chloride compounds in electrosynthesis processes. The electrolysis of p-methoxybenzyl chloride, among other substrates, in acetonitrile, yields complex pyridine derivatives, showcasing the role of similar compounds in facilitating electrosynthetic reactions for the creation of heterocyclic structures, which are crucial in pharmaceuticals and agrochemicals (Batanero, Barba, & Martín, 2002).

Influence on Reaction Kinetics

Research by Park and Kevill (2012) explores the ortho-effect of substituents, including methoxy groups, on the kinetics of solvolyses reactions. This study highlights the intricate influence of electron-donating groups adjacent to reactive centers, akin to the structure of 3,5-Dimethyl-4-methoxybenzoyl chloride, on reaction mechanisms and rates, offering valuable insights into designing more efficient and selective chemical transformations (Park & Kevill, 2012).

Synthesis and Characterization of Novel Compounds

Yüksek et al. (2008) describe the synthesis of new triazolone derivatives using p-methoxybenzoyl chloride, showcasing the utility of methoxybenzoyl derivatives in synthesizing nitrogen-containing heterocycles. This work emphasizes the role of such chlorides in the preparation of compounds with potential biological activities, underlining the significance of precise functional group manipulation in the development of new chemical entities (Yüksek et al., 2008).

Surface Activity and Bactericidal Properties

A study by Zhao et al. (2014) on methoxybenzyl-containing quaternary ammonium surfactants, synthesized from m-methoxybenzyl chloride, reveals the high surface activity and bactericidal properties of these compounds. This research underscores the importance of methoxybenzyl chloride derivatives in creating effective surfactants with potential applications in disinfectants and antimicrobial formulations (Zhao, Guo, Jia, & Liu, 2014).

Safety And Hazards

The safety data sheet for benzoyl chloride, a similar compound, indicates that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

4-methoxy-3,5-dimethylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSLDNSTGOKOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-methoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-4-methoxybenzoyl chloride
Reactant of Route 2
3,5-Dimethyl-4-methoxybenzoyl chloride
Reactant of Route 3
Reactant of Route 3
3,5-Dimethyl-4-methoxybenzoyl chloride
Reactant of Route 4
Reactant of Route 4
3,5-Dimethyl-4-methoxybenzoyl chloride
Reactant of Route 5
Reactant of Route 5
3,5-Dimethyl-4-methoxybenzoyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,5-Dimethyl-4-methoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.